molecular formula C12H19NO4 B1469578 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid CAS No. 1250993-43-1

3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid

Cat. No.: B1469578
CAS No.: 1250993-43-1
M. Wt: 241.28 g/mol
InChI Key: HFZDQTVYEXMISZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butoxycarbonyl)-3-azabicyclo[320]heptane-1-carboxylic acid typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and protecting groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and functional groups allow it to bind to these targets and modulate their activity. This can lead to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid is unique due to its specific bicyclic structure and the presence of both carboxylic acid and tert-butyl ester groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-6-8-4-5-12(8,7-13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZDQTVYEXMISZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC2(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
Reactant of Route 2
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3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
Reactant of Route 3
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3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
Reactant of Route 4
3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
Reactant of Route 5
3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
Reactant of Route 6
3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid

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